![molecular formula C22H25N3O6 B2892147 N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 874805-26-2](/img/structure/B2892147.png)
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
Scientific Research Applications
Antimicrobial Screening
N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide and its derivatives have shown potential in antimicrobial screening. Compounds with similar structures have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria and demonstrated inhibitory action against various strains of fungi, suggesting potential therapeutic applications for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Molecular Modelling
Research on the synthesis and molecular modelling of similar compounds has shown potential for novel drug development. These compounds have been evaluated for their inhibitory potency and the use of docking and molecular dynamics simulations has provided insights into their binding modes, which is crucial for developing targeted therapies (Ali et al., 2012).
Novel Synthesis Approaches
The development of novel synthesis methods for related oxazolidinone compounds has been a significant area of research. These methods aim to improve yields and efficiency, potentially leading to more effective and accessible medications (Park et al., 2003).
Antitumor Activities
Research into the antitumor activities of compounds with similar structures has shown promising results. Studies have focused on the structure-activity relationship of heteroaromatic rings in these compounds, suggesting their potential as novel antitumor agents (Kawakami et al., 1998).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of related compounds have provided valuable insights into their potential applications. Studies have explored various methods for synthesizing these compounds and analyzed their biological activity, further expanding the understanding of their potential in various therapeutic areas (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Photodynamic Therapy Applications
Some studies have explored the use of related compounds in photodynamic therapy, particularly for cancer treatment. The photophysical and photochemical properties of these compounds have been characterized, indicating their potential as photosensitizers in treating various diseases (Pişkin, Canpolat, & Öztürk, 2020).
Carbene Complex Synthesis
The synthesis of carbene complexes using oxazolidinone structures has been another area of focus. These studies contribute to the understanding of the chemical reactivity of oxazolidinones and their potential in creating new materials or catalysts (Powers et al., 2001).
Future Directions
properties
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-17-7-3-15(4-8-17)13-23-20(26)21(27)24-14-19-25(11-12-31-19)22(28)16-5-9-18(30-2)10-6-16/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZZOZCWLDKIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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